Structural Pharmacophore Divergence from the Lead Candidate BPR0C261: Indole N¹- vs. Amide-Side Isoxazole Attachment
The target compound differs from the advanced lead BPR0C261 in the topological connectivity of the isoxazole and indole moieties. In BPR0C261, the 3-methylisoxazole is attached via a methylene linker to the indole N¹ position, and the amide side carries a 3-methylisothiazol-5-yl group [1]. In the target compound, the 5-(4-fluorophenyl)isoxazole is instead linked via methylene to the glyoxylamide nitrogen, leaving the indole NH unsubstituted. This topological inversion is structurally non-trivial: BPR0C261's tubulin colchicine-site binding and G₂/M arrest (IC₅₀ = 0.38 μM on A549, 0.86 μM on H1299) depend on a specific isothiazole-indole-isoxazole spatial arrangement [2]. The target compound's alternative connectivity generates a distinct hydrogen-bond donor/acceptor topology that may engage different tubulin sub-pockets or alternative targets. This topological difference is a direct structural differentiator, not merely a substituent swap.
| Evidence Dimension | Topological connectivity of isoxazole-indole-glyoxylamide scaffold |
|---|---|
| Target Compound Data | 5-(4-Fluorophenyl)isoxazol-3-ylmethyl attached to glyoxylamide N; indole NH unsubstituted |
| Comparator Or Baseline | BPR0C261: 3-methylisoxazol-5-ylmethyl attached to indole N¹; 3-methylisothiazol-5-yl on glyoxylamide N |
| Quantified Difference | Topological inversion of isoxazole attachment site (amide-side vs. indole N¹-side); absence of isothiazole moiety |
| Conditions | Structural comparison based on published chemical structures [1] [2] |
Why This Matters
For SAR-driven procurement, this topological difference defines a distinct chemical series within the patent genus, enabling exploration of pharmacophore space orthogonal to the BPR0C261 lead series.
- [1] Hu CB, Chen CP, Yeh TK, Song JS, Chang CY, Chuu JJ, et al. BPR0C261 is a novel orally active antitumor agent with antimitotic and anti-angiogenic activities. Cancer Science. 2011;102(1):182-191. View Source
- [2] Leu JD, Lin CH, Chen CP, et al. BPR0C261, an Analogous of Microtubule Disrupting Agent D-24851 Enhances the Radiosensitivity of Human Non-Small Cell Lung Cancer Cells via p53-Dependent and p53-Independent Pathways. Int J Mol Sci. 2022;23(22):14083. View Source
